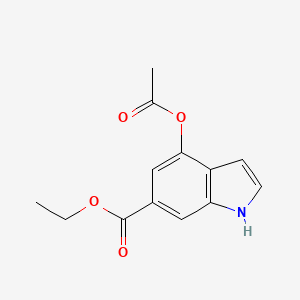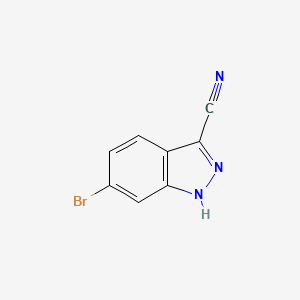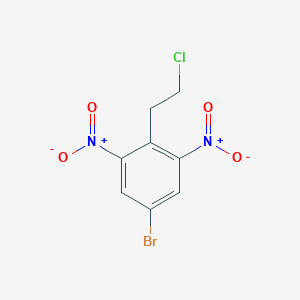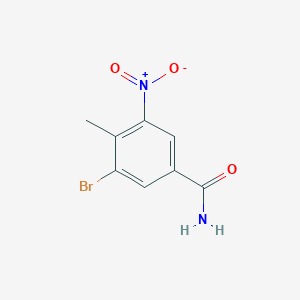![molecular formula C8H7BrN2 B1292640 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1000343-73-6](/img/structure/B1292640.png)
3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the CAS Number: 1111637-94-5 . It has a molecular weight of 211.06 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine” and its derivatives has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 , which are key players in various types of tumors .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine” consists of fused six-membered pyridine and five-membered pyrrole rings . This forms an essentially planar aza-indole skeleton . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .
Chemical Reactions Analysis
The compound has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . This suggests that it can participate in chemical reactions that lead to the formation of these derivatives .
Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 211.06 . The compound is stored in a dry room at room temperature .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine: serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structure is conducive to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility is crucial in the development of new pharmaceuticals and agrochemicals .
Biomedical Research
In biomedical research, this compound has been utilized in the synthesis of 1H-pyrazolo[3,4-b]pyridines , which are structurally similar to purine bases like adenine and guanine. These analogs have potential applications in drug discovery, particularly in the design of kinase inhibitors that can be used to treat cancers and other diseases .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine is the fibroblast growth factor receptor (FGFR) kinase . FGFR-mediated signaling pathways are crucial in various biological processes, including tissue development, angiogenesis, and tissue regeneration . Abnormal FGFR signaling is often associated with human malignancies, making FGFR a significant target for anticancer drug development .
Mode of Action
3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives have been identified as potent inhibitors of the FGFR kinase . Upon binding to the FGFR, the compound inhibits the receptor’s kinase activity, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR kinase by 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play critical roles in cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these processes, which is beneficial in the context of cancer treatment .
Result of Action
In vitro studies have shown that 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivatives can inhibit the proliferation of cancer cells and induce apoptosis . For instance, one derivative significantly reduced the migration and invasion abilities of 4T1 breast cancer cells .
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQXOQOTBYHDTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646851 |
Source


|
| Record name | 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1000343-73-6 |
Source


|
| Record name | 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)
![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)
![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)



